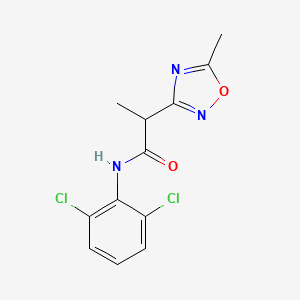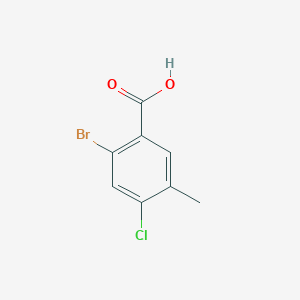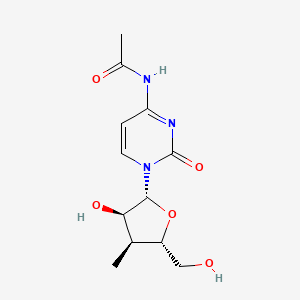
6-O-Malonylglycitin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-O-Malonylglycitin is a glycosyloxyisoflavone that is glycitin substituted by a malonyl group at position 6’'. It is a naturally occurring compound found in soybeans (Glycine max) and is part of the isoflavone family, which are known for their various biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Malonylglycitin involves the malonylation of glycitin. This process typically uses malonyl-CoA as the acyl donor and isoflavone 7-O-glucosides as acceptors. The reaction is catalyzed by malonyl-CoA:flavonoid acyltransferases (MaTs), specifically GmMaT2 and GmMaT4 .
Industrial Production Methods
Industrial production of this compound is generally achieved through the extraction from soybeans. The process involves the isolation of isoflavones from soybean extracts, followed by purification steps to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
6-O-Malonylglycitin undergoes various chemical reactions, including:
Hydrolysis: The malonyl group can be hydrolyzed to yield glycitin.
Oxidation and Reduction: These reactions can modify the phenolic structure of the compound.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride.
Major Products Formed
Hydrolysis: Glycitin and malonic acid.
Oxidation: Various oxidized derivatives of the isoflavone structure.
Reduction: Reduced forms of the isoflavone.
Aplicaciones Científicas De Investigación
6-O-Malonylglycitin has several scientific research applications:
Chemistry: Used as a model compound to study isoflavone chemistry and reactions.
Biology: Investigated for its role in plant metabolism and interactions with the environment.
Medicine: Studied for its potential health benefits, including antioxidant, anticancer, and bone density-enhancing effects.
Industry: Used in the development of functional foods and nutraceuticals
Mecanismo De Acción
6-O-Malonylglycitin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Estrogenic Activity: It can bind to estrogen receptors and modulate their activity.
Enzyme Inhibition: Inhibits enzymes like β-glucosidase, affecting carbohydrate metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Malonyldaidzin
- Malonylgenistin
- Glycitin
Uniqueness
6-O-Malonylglycitin is unique due to its specific malonylation at the 6’’ position, which imparts distinct biological activities and stability compared to its non-malonylated counterparts .
Propiedades
Fórmula molecular |
C15H22N2Na2O17P2 |
|---|---|
Peso molecular |
610.27 g/mol |
Nombre IUPAC |
disodium;[[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8+,9+,10+,11?,12-,13-,14-;;/m1../s1 |
Clave InChI |
PKJQEQVCYGYYMM-KZFQHLAPSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


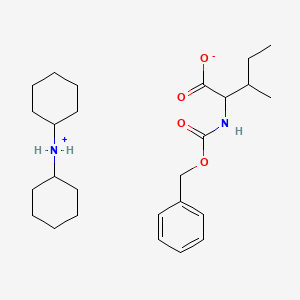
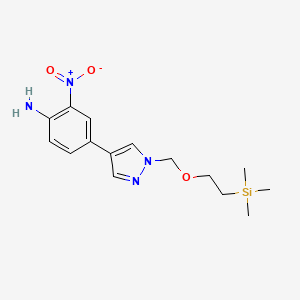
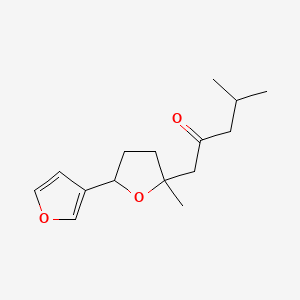
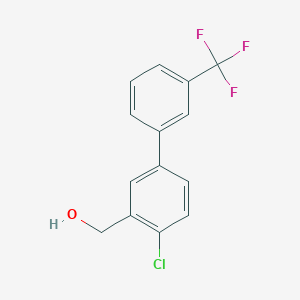
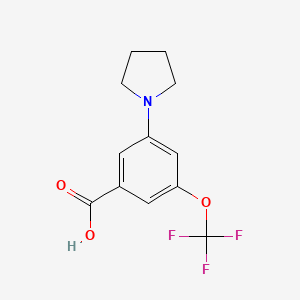

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
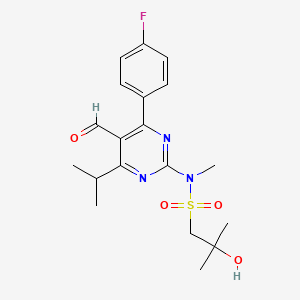
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)


